molecular formula C20H24ClN3O4S B2770333 5-chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897621-09-9

5-chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2770333
CAS No.: 897621-09-9
M. Wt: 437.94
InChI Key: SWLNLRFWBZJDKL-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a chemical compound of significant interest in medicinal chemistry and biochemical research for the development of serine protease inhibitors. Serine proteases represent approximately one-third of all known human proteases and are critical enzymes involved in a vast array of physiological and pathological processes, including immune response, blood coagulation, and inflammatory signaling . The compound's molecular architecture, which integrates a benzamide core with phenylpiperazinyl sulfonamide functionalities, suggests potential for targeted enzyme modulation. This structure is engineered to mimic key features of known inhibitory scaffolds, potentially allowing it to interact with the catalytic triad of serine proteases, thereby competing with natural substrates and suppressing proteolytic activity . Researchers can leverage this compound as a key intermediate or a lead structure in drug discovery projects, particularly for conditions driven by dysregulated protease activity. Its potential applications span the investigation of autoimmune disorders, allergic inflammation—as evidenced by the role of related serine protease inhibitors in reducing allergic responses in model systems—and certain cancer pathways where serine proteases are known to facilitate tumor progression and metastasis . This reagent is provided to support advanced in vitro studies aimed at elucidating novel disease mechanisms and validating new therapeutic targets. The specific biological targets and potency of this compound require experimental confirmation by qualified researchers.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c1-28-19-8-7-16(21)15-18(19)20(25)22-9-14-29(26,27)24-12-10-23(11-13-24)17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLNLRFWBZJDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 4-phenylpiperazine.

    Formation of Intermediate: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is converted to an amide using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which then reacts with 4-phenylpiperazine to yield 5-chloro-2-methoxy-N-(4-phenylpiperazin-1-yl)benzamide.

    Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine, to introduce the sulfonyl-ethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of 5-chloro-2-hydroxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide.

    Reduction: The nitro group, if present in derivatives, can be reduced to an amine.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium thiolate (NaSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while nucleophilic substitution of the chloro group can yield various substituted benzamides.

Scientific Research Applications

5-chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor in the synthesis of pharmacologically active compounds, particularly those targeting central nervous system disorders.

    Biological Studies: Used in studies investigating receptor-ligand interactions due to its structural similarity to various neurotransmitter analogs.

    Industrial Applications: Employed as an intermediate in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity. The sulfonyl group may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological activity of benzamide derivatives is highly dependent on substituent modifications. Below is a detailed comparison of the target compound with analogs reported in the literature:

Structural and Functional Comparisons

Key Differences and Implications

Biological Activity :

  • Cardioprotection vs. Anticancer Activity : While the target compound and its sodium salt derivative focus on cardiovascular applications, Compound 4j’s sulfamoylphenyl substitution redirects activity toward oncology, highlighting substituent-driven therapeutic divergence .
  • NLRP3 Inhibition : The phenylpiperazine moiety in the target compound may enhance NLRP3 binding specificity compared to glyburide, which lacks this structural feature .

Pharmacokinetic Considerations :

  • The 3,4-dimethoxyphenethyl group in Rip-B increases hydrophobicity, likely reducing aqueous solubility compared to the target compound’s sulfonylethyl chain .
  • The pyridinylpiperazine analog (CAS 30198-81-3) may exhibit altered receptor selectivity due to the pyridine ring’s electronic effects .

Research Findings and Clinical Relevance

  • Target Compound : Demonstrated 79% yield in synthesis (via Pyry-BF4-mediated sulfonyl chloride formation) and significant cardioprotection in vivo .
  • Compound 4j : Showed IC50 values of <1 µM against MIA PaCa-2 pancreatic cancer cells, with mechanistic studies confirming apoptosis induction .
  • Glibenclamide Impurity A : Identified as a critical quality control marker, underscoring the importance of structural precision in drug manufacturing .

Biological Activity

5-Chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a compound that has garnered interest due to its potential pharmacological applications, particularly in the context of neuropharmacology. This article provides a detailed overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Chlorine and Methoxy Substituents : These groups are known to influence the lipophilicity and overall biological activity.
  • Piperazine Moiety : This is a common structural feature in many psychoactive drugs, contributing to receptor binding affinity and selectivity.
  • Sulfonamide Linkage : This functional group may enhance the compound's solubility and bioavailability.

Research indicates that 5-chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide exhibits activity primarily through interactions with dopamine receptors. Specifically, it has been studied for its agonistic effects on the D3 dopamine receptor, which is implicated in various neurological disorders such as schizophrenia and Parkinson's disease .

Key Findings :

  • Dopamine Receptor Interaction : The compound has shown selective agonistic activity towards D3 receptors while displaying minimal antagonistic effects on D2 receptors. This selectivity is crucial for reducing side effects typically associated with broader dopamine modulation .

In Vitro Studies

In vitro assays have demonstrated that this compound promotes β-arrestin translocation and G protein activation in D3R signaling pathways. These effects were quantified using cell-based assays measuring ERK phosphorylation, indicating robust receptor activation .

Study 1: Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted to optimize the biological activity of various analogs derived from the original compound. Researchers synthesized over 100 unique analogs to explore modifications in the aryl ether and aryl carboxamide groups, as well as changes to the piperazine core. The results highlighted:

  • Enhanced potency correlated with specific substitutions at the para position of the phenyl ring.
  • Certain modifications led to increased selectivity for D3 over D2 receptors, validating the potential for therapeutic applications in treating dopamine-related disorders .

Study 2: Pharmacological Evaluation

In vivo pharmacological evaluations demonstrated that the compound could effectively modulate dopaminergic signaling without significant side effects observed in typical antipsychotic treatments. Behavioral assays in rodent models indicated improvements in symptoms akin to those seen in schizophrenia without inducing hyperprolactinemia or extrapyramidal symptoms commonly associated with D2 receptor antagonism .

Data Table: Comparative Biological Activity

CompoundD3 Receptor AgonismD2 Receptor AntagonismEfficacy (EC50)Side Effects
5-Chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamideHighLow20 nMMinimal
Typical D2 AntagonistModerateHigh10 nMSignificant

Q & A

Advanced Research Question

  • Molecular Docking: Screen against targets like serotonin receptors (5-HT₃/₄) or enzymes (e.g., kinases) using AutoDock Vina .
  • Pharmacophore Modeling: Map electrostatic and hydrophobic features to identify binding motifs .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .

How can crystallographic data inform the design of derivatives with improved activity?

Advanced Research Question

  • X-ray Diffraction: Resolve intermolecular interactions (e.g., hydrogen bonds between sulfonyl oxygen and His residue in target proteins) .
  • Hirshfeld Surface Analysis: Quantify contributions of H-bonding, van der Waals, and halogen interactions to crystal packing .
  • Structure-Activity Relationship (SAR): Modify substituents (e.g., chloro to fluoro) based on electron-withdrawing/donating effects .

What in vitro assays are most suitable for evaluating this compound’s antimicrobial potential?

Advanced Research Question

  • MIC Determination: Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-Kill Curves: Assess bactericidal vs. bacteriostatic effects over 24 hours .
  • Biofilm Inhibition: Quantify reduction in biomass via crystal violet staining .

How can stability issues (e.g., hydrolysis of the sulfonyl group) be addressed during formulation?

Advanced Research Question

  • pH Optimization: Maintain formulations at pH 6–7 to minimize sulfonate hydrolysis .
  • Lyophilization: Improve shelf life by removing water, reducing degradation kinetics .
  • Excipient Screening: Use cyclodextrins or PEG to stabilize the sulfonyl-piperazine interface .

What analytical techniques are critical for detecting degradation products?

Advanced Research Question

  • LC-MS/MS: Identify hydrolyzed products (e.g., free piperazine or benzamide fragments) .
  • FTIR Spectroscopy: Track loss of sulfonyl S=O stretches (1250–1150 cm⁻¹) .
  • Stability-Indicating HPLC: Develop methods with baseline separation of degradation peaks .

How can contradictory cytotoxicity data between cancer cell lines be systematically investigated?

Advanced Research Question

  • Dose-Response Curves: Calculate IC₅₀ values across multiple lines (e.g., HeLa, MCF-7) to identify selectivity .
  • Apoptosis Markers: Use flow cytometry with Annexin V/PI staining to distinguish necrotic vs. apoptotic pathways .
  • Genomic Profiling: Correlate activity with expression levels of target proteins (e.g., Bcl-2, caspase-3) via qPCR .

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